

An In-depth Technical Guide to i-Cholesteryl Methyl Ether: Structure and Synthesis

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Compound of Interest

Compound Name: *i-Cholesteryl methyl ether*

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This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **i-cholesteryl methyl ether** (also known as 6 β -methoxy-3 α ,5 α -cyclocholestane). This document details the key chemical and physical characteristics of the molecule and presents a detailed experimental protocol for its synthesis from cholesterol.

Molecular Structure and Properties

i-Cholesteryl methyl ether is a synthetic derivative of cholesterol, a vital sterol in animal cell membranes. The "i-" prefix in its name signifies the presence of a cyclopropane ring involving carbons 3, 4, and 5 of the steroid nucleus, forming a 3 α ,5 α -cyclo linkage. The methoxy group is positioned at the 6 β position.

The structure of **i-cholesteryl methyl ether** is formally described by the IUPAC name (1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.0^{2,7}.0^{5,7}.0^{11,15}]heptadecane.[1]

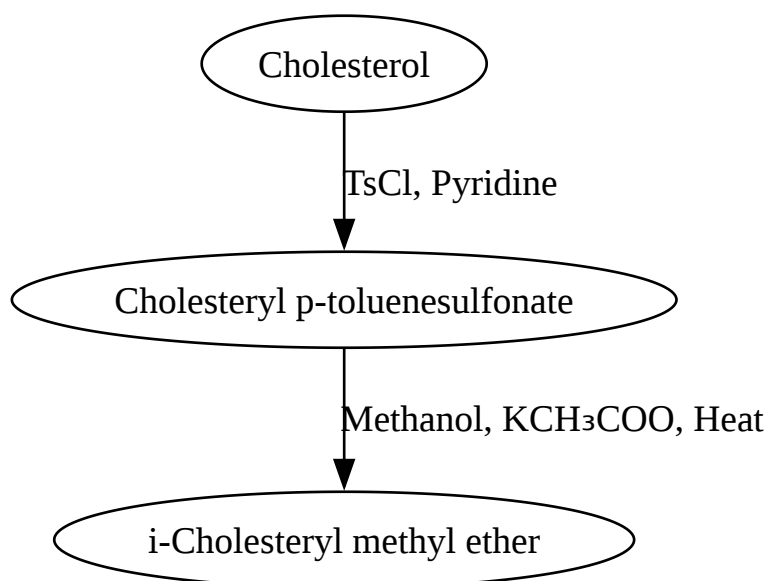
i-Cholesteryl Methyl Ether

[Click to download full resolution via product page](#)Table 1: Chemical and Physical Properties of **i-Cholesteryl Methyl Ether**

Property	Value	Reference
Molecular Formula	C ₂₈ H ₄₈ O	[1]
Molecular Weight	400.7 g/mol	[1]
CAS Number	2867-93-8	[1]
Appearance	White to off-white solid (typical for cholesterol derivatives)	[2]
Solubility	Insoluble in water; soluble in organic solvents like chloroform and ethanol.[2]	[2]
XLogP3	9.4	[1]

Synthesis of i-Cholesteryl Methyl Ether

The synthesis of **i-cholesteryl methyl ether** is achieved through a two-step process starting from cholesterol. The first step involves the conversion of cholesterol to its p-toluenesulfonate (tosylate) ester. The second step is the solvolysis of the cholesteryl tosylate in methanol, which proceeds with the formation of the i-steroid system and the introduction of the methoxy group at the 6 β -position. This method has been reported for the synthesis of various cholesteryl alkyl ethers.



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Experimental Protocols

Step 1: Synthesis of Cholesteryl p-toluenesulfonate (Cholesteryl Tosylate)

This procedure is a standard method for the tosylation of alcohols.

Materials:

- Cholesterol
- Anhydrous pyridine
- p-Toluenesulfonyl chloride (TsCl)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)
- Hexane

- Ethyl acetate

Procedure:

- Dissolve cholesterol in a minimal amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
- Cool the solution to 0 °C in an ice bath.
- Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight under a nitrogen atmosphere.
- Pour the reaction mixture into ice-cold 1M HCl and extract with dichloromethane.
- Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield cholesteryl p-toluenesulfonate as a white solid.

Step 2: Synthesis of **i-Cholesteryl Methyl Ether** (6 β -methoxy-3 α ,5 α -cyclocholestane)

This protocol is adapted from a general procedure for the synthesis of 6 β -alkoxy-3 α ,5 α -cyclocholestanes.

Materials:

- Cholesteryl p-toluenesulfonate
- Anhydrous methanol
- Anhydrous potassium acetate (KCH₃COO)

- Benzene
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Dissolve cholesteryl p-toluenesulfonate in a minimal amount of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add anhydrous potassium acetate (3 equivalents) to the solution. Potassium acetate acts as a buffer to neutralize the p-toluenesulfonic acid formed during the reaction.
- Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the product with benzene.
- Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford **i-cholesteryl methyl ether**.

Quantitative Data

Table 2: Reactant and Product Information

Compound	Molecular Formula	Molar Mass (g/mol)	Role
Cholesterol	C ₂₇ H ₄₆ O	386.65	Starting Material
p-Toluenesulfonyl chloride	C ₇ H ₇ ClO ₂ S	190.65	Reagent
Cholesteryl p-toluenesulfonate	C ₃₄ H ₅₂ O ₃ S	540.84	Intermediate
Methanol	CH ₄ O	32.04	Reagent/Solvent
Potassium acetate	C ₂ H ₃ KO ₂	98.14	Buffer
i-Cholesteryl methyl ether	C ₂₈ H ₄₈ O	400.68	Final Product

Note: The specific yield for the synthesis of **i-cholesteryl methyl ether** was not explicitly found in the reviewed literature, however, yields for similar 6 β -alkoxy-3 α ,5 α -cyclocholestanes prepared by this method are generally moderate to good.

Characterization Data

Spectroscopic analysis is crucial for the structural confirmation of **i-cholesteryl methyl ether**. Below are the expected characteristic spectral data based on the known spectra of similar compounds.

Table 3: Expected ¹H NMR Spectral Data for **i-Cholesteryl Methyl Ether** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ 3.3	s	-OCH ₃
~ 2.8	m	H-6 α
0.6 - 2.5	m	Steroidal backbone and side chain protons
~ 0.7 - 1.1	s, d	Methyl protons (C-18, C-19, C-21, C-26, C-27)

Table 4: Expected ^{13}C NMR Spectral Data for **i-Cholesteryl Methyl Ether** (in CDCl_3)

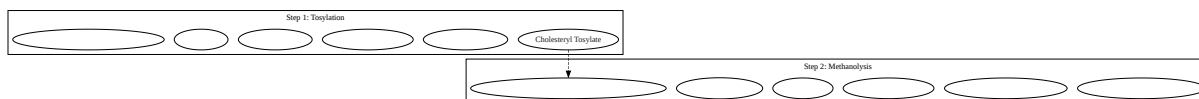
Chemical Shift (δ , ppm)	Assignment
~ 80	C-6
~ 56	-OCH ₃
10 - 60	Aliphatic carbons of the steroidal backbone and side chain
~ 30-40	C-3, C-5
~ 12-25	Methyl carbons

Table 5: Expected IR Spectral Data for **i-Cholesteryl Methyl Ether**

Wavenumber (cm^{-1})	Intensity	Assignment
2850-3000	Strong	C-H stretching (alkane)
~ 1080-1150	Strong	C-O stretching (ether)
~ 1465	Medium	C-H bending (methylene)
~ 1380	Medium	C-H bending (methyl)
~ 3050	Weak	C-H stretching (cyclopropane)

Logical Relationships and Experimental Workflow

The synthesis of **i-cholesteryl methyl ether** follows a logical progression from a readily available starting material to the final product through a key intermediate. The experimental workflow involves reaction setup, monitoring, work-up, and purification.



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Conclusion

This technical guide has detailed the structure and a reliable synthetic route for **i-cholesteryl methyl ether**. The provided experimental protocols, based on established chemical transformations, offer a clear pathway for its preparation in a laboratory setting. The tabulated data on its physical, chemical, and expected spectroscopic properties will be valuable for researchers in the fields of medicinal chemistry, biochemistry, and drug development for the characterization and utilization of this cholesterol derivative. No involvement in specific signaling pathways has been reported in the literature for this synthetic molecule.

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- 2. scs.illinois.edu [scs.illinois.edu]
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